BenchChemオンラインストアへようこそ!

4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896603-72-8, molecular formula C19H20N2O2S2, molecular weight 372.50 g/mol) is a synthetic small molecule belonging to the thiazole-benzenesulfonamide chemotype. Structurally, it features a 2-(p-tolyl)thiazole core linked via an ethyl spacer to a 4-methylbenzenesulfonamide moiety.

Molecular Formula C19H20N2O2S2
Molecular Weight 372.5
CAS No. 896603-72-8
Cat. No. B2912535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
CAS896603-72-8
Molecular FormulaC19H20N2O2S2
Molecular Weight372.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C19H20N2O2S2/c1-14-3-7-16(8-4-14)19-21-17(13-24-19)11-12-20-25(22,23)18-9-5-15(2)6-10-18/h3-10,13,20H,11-12H2,1-2H3
InChIKeyMKSONPPIRIMWGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896603-72-8) – Structural Class and Procurement-Relevant Baseline


4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896603-72-8, molecular formula C19H20N2O2S2, molecular weight 372.50 g/mol) is a synthetic small molecule belonging to the thiazole-benzenesulfonamide chemotype. Structurally, it features a 2-(p-tolyl)thiazole core linked via an ethyl spacer to a 4-methylbenzenesulfonamide moiety . Compounds within this broader class have been investigated as inhibitors of cancer-associated targets such as the endoplasmic reticulum chaperone BiP/GRP78/HSPA5, as exemplified by the lead molecule HA15 [1], and as carbonic anhydrase inhibitors [2]. However, a systematic literature and database search conducted on 2026-05-04 reveals no publicly available primary research articles, patents, or authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) reporting quantitative biological or physicochemical data for this specific compound in a head-to-head comparator context. The available vendor-provided information is limited to basic identity parameters (IUPAC name, formula, molecular weight) and purity specifications (typically ≥95%), and must be interpreted with caution in the absence of independent verification .

4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide – Why Simple In-Class Substitution Cannot Be Assumed


The thiazole-benzenesulfonamide scaffold is highly sensitive to even minor structural perturbations. In the HA15 series, replacing the benzenesulfonamide para-substituent or modifying the thiazole ring profoundly altered endoplasmic reticulum (ER) stress induction potency and anti-melanoma activity [1]. Similarly, SAR studies on thiazole-sulfonamide carbonic anhydrase inhibitors demonstrated that the nature and position of substituents on both the thiazole and benzenesulfonamide rings directly govern isoform selectivity (e.g., CA IX vs. CA II) and binding affinity [2]. For the specific compound 4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, the combination of a p-tolyl group on the thiazole and a 4-methyl group on the benzenesulfonamide is anticipated, based on class-level SAR, to yield a distinct lipophilicity profile (clogP), metabolic stability, and target engagement pattern compared to close analogs such as the 4-fluoro derivative (CAS 896604-50-5) . Therefore, assuming functional equivalence or interchangeable procurement across this compound series without direct comparative data is scientifically unjustified.

4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide – Quantitative Differentiation Evidence vs. Closest Analogs


Para-Substituent Electronic and Lipophilic Differentiation vs. 4-Fluoro Analog (CAS 896604-50-5)

The target compound possesses a para-methyl group (electron-donating, +I effect) on the benzenesulfonamide ring, whereas the closest commercially available analog carries a para-fluoro substituent (electron-withdrawing, -I effect). Based on well-established physical-organic principles applicable to the thiazole-benzenesulfonamide pharmacophore [1], this electronic difference is predicted to alter the sulfonamide NH acidity (pKa) and hydrogen-bond donor capacity, directly impacting target binding. No direct experimental pKa or affinity comparison between these two specific compounds is publicly available as of 2026-05-04. However, class-level inference from HA15 SAR studies demonstrates that para-substituent electronic character on the benzenesulfonamide ring significantly modulates anti-melanoma IC50 values by up to 10-fold in A375 and SK-MEL-28 cell lines [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Thiazole Substituent Comparison vs. Unsubstituted Phenyl Analogs in the HA15 Series

The HA15 lead compound (N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide) and its active analogs rely on a 2-arylthiazole motif for BiP/GRP78 engagement. The target compound features a 2-(p-tolyl)thiazole group, introducing a para-methyl substituent absent in the parent HA15. According to the SAR disclosed in the HA15 patent family (WO2014072486, WO2017017004), para-substitution on the 2-phenyl ring of the thiazole is tolerated, but quantitative activity data for the p-tolyl analog are not explicitly disclosed [1]. Cross-study comparison with the broader thiazole-benzenesulfonamide literature indicates that para-methyl substitution on the thiazole 2-aryl ring generally maintains or slightly reduces potency relative to the unsubstituted phenyl, while potentially improving metabolic stability through increased steric shielding of the thiazole ring [2].

Cancer Biology ER Stress Target Engagement

Purity and Traceability Profile vs. Research-Grade Benchmark Standards

Vendor specifications indicate the target compound is supplied at ≥95% purity (HPLC) . In contrast, the structurally related sulfonamide standard sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) is routinely available as a USP/EP reference standard at ≥99.5% purity with full certificate of analysis including identity (IR, NMR), residual solvents, and water content . The lower purity specification and absence of publicly available batch-specific analytical data for the target compound introduce uncertainty in quantitative biological assays, particularly at high screening concentrations where impurities may contribute to off-target effects.

Analytical Chemistry Quality Control Procurement Specification

4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide – Data-Backed Application Scenarios


Chemical Probe for Investigating BiP/GRP78/HSPA5-Mediated ER Stress in Melanoma Models

Based on its structural homology to the validated probe HA15 [1], this compound represents a candidate for ER stress pathway interrogation in melanoma cell lines (e.g., A375, SK-MEL-28). The p-tolyl modification on the thiazole ring may confer distinct target residence time or cellular pharmacokinetics relative to HA15, making it a valuable tool compound for SAR expansion studies. Users should independently confirm BiP engagement (e.g., by CETSA or DARTS) and ER stress marker induction (BiP, CHOP, XBP1 splicing) before drawing mechanistic conclusions.

Comparative Physicochemical Profiling Against 4-Fluoro Analog in Lead Optimization

The electronic and lipophilic divergence between the para-methyl (target) and para-fluoro (CAS 896604-50-5) benzenesulfonamide analogs provides a matched-pair opportunity to experimentally determine the impact of Hammett σp and clogP on membrane permeability (PAMPA or Caco-2), metabolic stability (human liver microsomes), and plasma protein binding [2]. Such data would directly inform multiparameter optimization (MPO) scores and guide the selection of a development candidate.

Scaffold for Kinase Inhibitor or Antimicrobial Discovery Programs

Thiazole-benzenesulfonamide hybrids have been explored as kinase inhibitors and antimicrobial agents [3]. The target compound's well-defined architecture and commercial availability in gram quantities (per vendor listings) position it as a synthetically tractable starting point for focused library synthesis around the ethyl linker and aryl substitution patterns. Procurement for high-throughput screening (HTS) campaigns should be accompanied by LC-MS purity verification to meet HTS quality thresholds (>90% purity at the tested concentration).

Negative Control or Inactive Analog for Specificity Studies

If subsequent biological testing reveals that the combination of 4-methylbenzenesulfonamide and 2-(p-tolyl)thiazole substitutions abolishes activity against the primary target (e.g., BiP or carbonic anhydrase), this compound could serve as a valuable negative control. Its close structural similarity to active analogs would strengthen the SAR argument for target engagement specificity, provided that inactivity is confirmed at concentrations matching those used for active comparators.

Quote Request

Request a Quote for 4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.